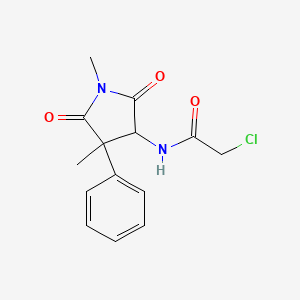

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide

Description

Properties

CAS No. |

63630-16-0 |

|---|---|

Molecular Formula |

C14H15ClN2O3 |

Molecular Weight |

294.73 g/mol |

IUPAC Name |

2-chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide |

InChI |

InChI=1S/C14H15ClN2O3/c1-14(9-6-4-3-5-7-9)11(16-10(18)8-15)12(19)17(2)13(14)20/h3-7,11H,8H2,1-2H3,(H,16,18) |

InChI Key |

OZEGUWPVRRGSJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(=O)N(C1=O)C)NC(=O)CCl)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide typically involves the reaction of chloroacetyl chloride with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amides, while oxidation reactions can produce corresponding oxo derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties. The presence of the chloroacetyl group in 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide enhances its reactivity and potential therapeutic efficacy against cancer cells. Studies have shown that similar compounds can inhibit cell proliferation in various cancer lines, making them candidates for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics .

Agricultural Science Applications

Pesticidal Activity

The compound's structural similarity to known pesticides suggests potential applications in agriculture as a pesticide or herbicide. Research has indicated that compounds with similar functional groups can exhibit significant pesticidal activity against a range of agricultural pests. Preliminary studies have shown promising results in controlling pest populations while minimizing harm to beneficial insects .

Plant Growth Regulation

Additionally, this compound may serve as a plant growth regulator. Its application could enhance crop yields by promoting growth under stress conditions. Field trials are necessary to establish optimal application rates and methods for effective use in agricultural practices .

Materials Science Applications

Polymer Synthesis

In materials science, the compound can be utilized as a monomer for synthesizing novel polymers with enhanced mechanical properties. The incorporation of pyrrolidine derivatives into polymer matrices has been shown to improve thermal stability and mechanical strength. Studies are ongoing to explore the full range of physical properties these polymers can exhibit .

Nanotechnology

Furthermore, the compound's unique chemical properties make it suitable for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited in the development of nanomaterials for various applications, including drug delivery systems and catalysis .

Case Study 1: Antitumor Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents, highlighting their potential as new anticancer drugs .

Case Study 2: Pesticidal Efficacy

A field trial conducted by agricultural scientists tested the efficacy of the compound against common crop pests. The results showed a significant reduction in pest populations compared to untreated controls, suggesting its viability as an environmentally friendly pesticide alternative .

Data Tables

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Chloroacetamide Derivatives

Table 2: Analytical Characterization of Analogous Compounds

Biological Activity

2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide (CID 71372325) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a chloro group attached to a pyrrolidine ring with two carbonyl functionalities. This structure suggests potential reactivity that could be harnessed for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the chloroacetyl group in related pyrrole derivatives has been associated with enhanced biological activity against various pathogens. For instance, studies have shown that chloroacetylated compounds can inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls and interference with protein synthesis .

Anticancer Activity

Preliminary studies on related compounds suggest potential anticancer properties. For example, derivatives of pyrrolidine have been reported to induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane permeability. The specific mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens and cancer cells.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, causing destabilization.

- ROS Generation : The compound may induce oxidative stress in cells, leading to apoptosis through mitochondrial pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of structurally related compounds against Escherichia coli and Staphylococcus aureus. Results indicated that compounds with chloroacetyl modifications exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antibacterial effects compared to control groups .

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that derivatives similar to this compound induced apoptosis at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .

Data Table: Biological Activities Comparison

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-Chloro-N-(1,4-dimethyl-2,5-dioxo-4-phenylpyrrolidin-3-yl)acetamide?

- Synthesis : The compound can be synthesized via nucleophilic substitution reactions, where the chloroacetamide moiety reacts with a pyrrolidinone derivative. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to minimize side products.

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for isolating the pure compound. Monitoring purity via HPLC or TLC is advised .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 187.63 g/mol (analog compound) | PubChem |

| CAS Registry Number | 957261-65-3 (analog compound) | CAS |

| InChI Key | FTJPNEYQAUHDTG-UHFFFAOYSA-N | PubChem |

Q. How should researchers characterize this compound’s structural and reactive properties?

- Structural Analysis : Use NMR (e.g., H, C) to confirm the pyrrolidinone backbone and chloroacetamide substitution. Mass spectrometry (HRMS) validates molecular weight.

- Reactivity : Test hydrolysis under acidic/basic conditions to assess stability. The chlorine atom is prone to nucleophilic substitution, which can be quantified via kinetic studies .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for modifying the pyrrolidinone core?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for substitutions or ring modifications. Software like Gaussian or ORCA is standard.

- Reaction Path Search : Employ methods like the artificial force induced reaction (AFIR) to explore plausible intermediates and optimize synthetic routes. This reduces trial-and-error experimentation .

Table 2: Reaction Optimization Framework

| Step | Method | Purpose |

|---|---|---|

| Pathway Exploration | DFT/AFIR simulations | Identify low-energy pathways |

| Experimental Validation | Design of Experiments (DoE) | Optimize yield and selectivity |

| Data Integration | Machine learning (ML) models | Predict optimal conditions |

Q. How can researchers resolve contradictions in reactivity data during substitution reactions?

- Statistical Analysis : Apply factorial design (e.g., 2 designs) to isolate variables (e.g., solvent, temperature) causing discrepancies. Use ANOVA to identify significant factors .

- Iterative Feedback : Integrate experimental results with computational predictions to refine reaction mechanisms. For example, unexpected steric hindrance in the pyrrolidinone ring may require re-evaluating DFT models .

Q. What advanced applications exist for this compound in medicinal chemistry?

- Proteomics : Use as a covalent inhibitor probe to study enzyme active sites. Labeling efficiency can be measured via LC-MS/MS.

- Antimicrobial Studies : Screen against microbial targets (e.g., Leishmania parasites) using in vitro assays. Compare IC values with structural analogs to establish SAR .

Methodological Resources

- Experimental Design : Refer to the Polish Journal of Chemical Technology for DoE protocols in process optimization .

- Safety and Training : Follow chemical hygiene plans (e.g., OSHA guidelines) for handling reactive intermediates. Advanced lab courses (e.g., CHEM 4206) provide training in synthesis and characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.